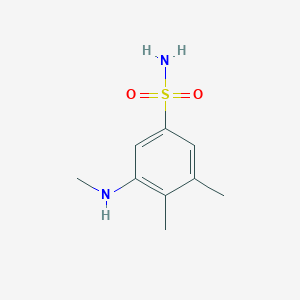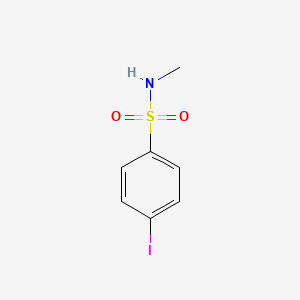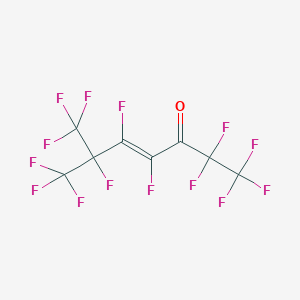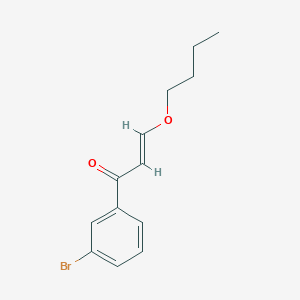
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one
Vue d'ensemble
Description
“(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one” is a complex organic compound. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a butoxypropenone group, which is a propenone with a butoxy group attached. The “(E)” in the name indicates the geometry of the double bond in the propenone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography. These techniques can provide detailed information about the positions of atoms in a molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction, or the double bond in the propenone group could be involved in addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. These properties can provide important information for handling and storage, as well as insights into the compound’s chemical behavior .Applications De Recherche Scientifique
Optical and Electronic Properties
- Nonlinear Optical Properties : Chalcone derivatives, including compounds similar to (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one, have been studied for their nonlinear optical (NLO) properties. These compounds are considered promising for use in semiconductor devices due to their ability to facilitate charge transport and their potential as n-type materials in organic semiconductors (Shkir et al., 2019).
Structural and Chemical Analysis
- Molecular Structure Analysis : Research on similar chalcone structures has involved detailed structural characterizations using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. These studies provide insights into the molecular geometry, vibrational assignments, and chemical shifts, which are essential for understanding the compound's properties and potential applications (Thanigaimani et al., 2015).
Biological Activities
- Antibacterial Activities : Some derivatives of (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one have been evaluated for their antibacterial properties. These compounds have shown activities against various microorganisms, indicating potential use in developing new antibacterial agents (Thanigaimani et al., 2015).
Material Science and Synthesis
Synthesis and Crystallography : Studies have focused on the synthesis of different derivatives and their crystallographic analysis. Understanding the crystal structure and packing of these compounds aids in the development of materials with specific desired properties (Kumar et al., 2018).
Third-Order Nonlinear Optical Studies : Derivatives of (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one have been explored for their third-order nonlinear optical properties. These properties are essential for the development of new materials for NLO applications, including in the fields of photonics and optoelectronics (Kwong et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSBXAJSOZHPX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



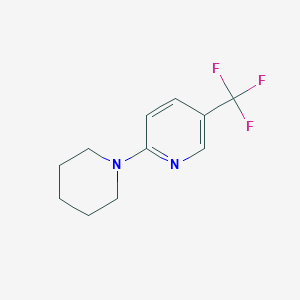

![Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B3039790.png)
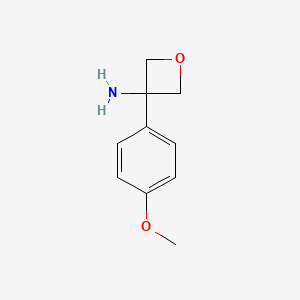

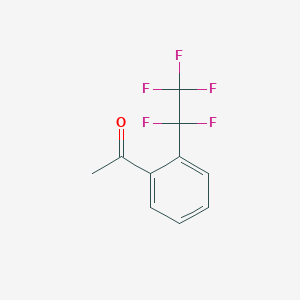
![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3039794.png)

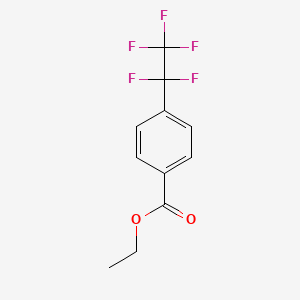
![4,6-Difluorobenzo[d]oxazol-2-amine](/img/structure/B3039801.png)

